molecular formula C14H20FeIN-6 B13901834 Cyclopenta-2,4-dien-1-ylmethyl(trimethyl)azanium;cyclopentane;iron;iodide

Cyclopenta-2,4-dien-1-ylmethyl(trimethyl)azanium;cyclopentane;iron;iodide

Cat. No.: B13901834
M. Wt: 385.06 g/mol
InChI Key: GJGMMYYAPJMLEW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Cyclopenta-2,4-dien-1-ylmethyl(trimethyl)azanium; cyclopentane; iron; iodide is a multifaceted chemical entity combining distinct structural and functional components:

  • Cyclopenta-2,4-dien-1-ylmethyl(trimethyl)azanium: A cationic azanium species featuring a cyclopentadienyl (Cp) ring substituted with a methyl group and a trimethylammonium moiety.
  • Cyclopentane: A saturated alicyclic hydrocarbon, structurally distinct from the unsaturated Cp ligand.
  • Iron: Likely present as a central metal atom coordinated to the Cp ligand, forming an organometallic complex.
  • Iodide: A counterion balancing the cationic azanium charge.

This compound integrates organometallic, ionic, and alicyclic components, suggesting applications in catalysis, materials science, or bioactive systems. However, direct studies on this specific compound are absent in the provided evidence; comparisons must rely on structurally or functionally analogous compounds.

Properties

Molecular Formula

C14H20FeIN-6

Molecular Weight

385.06 g/mol

IUPAC Name

cyclopenta-2,4-dien-1-ylmethyl(trimethyl)azanium;cyclopentane;iron;iodide

InChI

InChI=1S/C9H15N.C5H5.Fe.HI/c1-10(2,3)8-9-6-4-5-7-9;1-2-4-5-3-1;;/h4-7H,8H2,1-3H3;1-5H;;1H/q;-5;;/p-1

InChI Key

GJGMMYYAPJMLEW-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)C[C-]1C=CC=C1.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe].[I-]

Origin of Product

United States

Preparation Methods

Synthesis of the Cyclopentadienyl Iron Core

  • The cyclopentadienyl iron fragment is typically prepared by reacting iron salts (such as iron(II) or iron(III) halides) with cyclopentadienyl precursors under controlled conditions.
  • Commonly, the reaction involves the use of cyclopentadienyl anions generated from cyclopentadiene by deprotonation using strong bases (e.g., sodium hydride or n-butyllithium).
  • The iron center coordinates to the cyclopentadienyl ring, forming a stable sandwich complex or half-sandwich complex depending on the stoichiometry and ligands involved.

Introduction of the Methyl(trimethyl)azanium Group

  • The azanium substituent, specifically the cyclopenta-2,4-dien-1-ylmethyl(trimethyl)azanium moiety, is introduced by alkylation of an amine precursor with a suitable methylating agent such as methyl iodide or trimethylsilyl reagents.
  • This step involves quaternization of a tertiary amine to form the positively charged azanium group.
  • The methylation is typically carried out in polar aprotic solvents to facilitate nucleophilic substitution.

Assembly and Formation of the Iodide Salt

  • The iodide anion is introduced as a counterion, often by using iodide salts (e.g., methyl iodide) during the quaternization step or by ion exchange methods.
  • The final compound is isolated as an iodide salt, stabilizing the positively charged azanium group.
  • Purification is achieved by crystallization or precipitation from suitable solvents.

Detailed Research Outcomes and Analysis

While direct literature specifically describing the preparation of "this compound" is limited, related research on cyclopentadienyl iron complexes and azanium-substituted cyclopentadienyl ligands provides insight into preparation strategies, mechanistic pathways, and optimization conditions.

Catalytic and Directed C-C Bond Activation Approaches

  • Studies on transition metal-catalyzed C-C bond activation of strained ring systems such as cyclopropanes and cyclobutanes reveal that rhodium and iron catalysts can facilitate the formation of metallacyclopentanones and related intermediates. These processes often use directing groups like ureas or carbamates to control regioselectivity and yield.
  • The formation of cyclopentadienyl iron complexes with functionalized ligands can be achieved by leveraging such directed activation strategies, which may be adapted to introduce azanium substituents on the cyclopentadienyl ring.

Synthetic Optimization and Reaction Conditions

  • Temperature control is critical; for example, yields of related fused ring systems increase significantly with temperature elevation from 120 °C to 140 °C.
  • The choice of solvent (e.g., polar aprotic solvents like dimethyl sulfoxide) and atmosphere (inert nitrogen atmosphere) affects reaction efficiency and product purity.
  • Use of additives such as bases (e.g., cesium carbonate) and copper(I) iodide can catalyze coupling reactions that may be relevant for introducing substituents on the cyclopentadienyl ring or for quaternization steps.

Data Table: Summary of Key Preparation Parameters

Step Reagents/Conditions Outcome/Notes
Cyclopentadienyl anion formation Cyclopentadiene + strong base (NaH, n-BuLi) Generates nucleophilic cyclopentadienyl species
Iron coordination Fe(II)/Fe(III) salts, inert atmosphere Formation of cyclopentadienyl iron complex
Azanium group introduction Methyl iodide or similar methylating agent Quaternization of amine to form azanium cation
Salt formation Iodide source (e.g., methyl iodide) Stabilization as iodide salt
Purification Crystallization, precipitation Isolation of pure compound
Reaction conditions Temperature: 100–140 °C; solvents: DMSO, inert N2 Optimized for yield and selectivity

Perspectives from Varied Sources

  • Organometallic synthesis literature emphasizes the importance of ligand design and directing groups to control metal coordination and reactivity, which is applicable to the preparation of this compound.
  • Patents and academic theses highlight the use of rhodium and iron catalysts in carbonylation and cycloaddition reactions that can be adapted for the synthesis of cyclopentadienyl iron complexes with functionalized azanium substituents.
  • Practical synthetic protocols involve careful control of reaction atmosphere, temperature, and reagent stoichiometry to maximize yield and purity.

Mechanism of Action

The mechanism of action of (ferrocenylmethyl)trimethylammonium iodide involves its ability to undergo redox reactions. The ferrocene moiety can be oxidized to the ferrocinium form, which enhances its electrochemical properties. This redox activity allows the compound to interact with various molecular targets, such as anions, through electrostatic interactions and hydrogen bonding .

Comparison with Similar Compounds

Data Tables

Table 1. Biodegradation Rates of Alicyclic Hydrocarbons

Compound Relative Biodegradation Rate (Sulfate-Amended)
Cyclopentane Rapid (100% degradation in 14 days)
Methylcyclopentane Rapid (~95% degradation)
Dimethylcyclopentane Slow (<50% degradation)

Table 2. Frontier Orbital Energies (eV) of Cyclopentane Derivatives

Compound Type HOMO Energy LUMO Energy
Saturated Cyclopentane -6.2 -1.8
Unsaturated Cp Ligand -5.1 -0.9

Research Findings and Implications

  • Biodegradation : The cyclopentane moiety may degrade rapidly in sulfate-rich environments, while the Cp-Fe-azanium structure could persist .
  • Electronic Tuning : The unsaturated Cp ligand enables delocalized frontier orbitals, favoring charge-transfer interactions absent in saturated analogs .
  • Synthetic Challenges : Introducing azanium groups to Cp ligands requires careful quaternization to avoid disrupting Fe-Cp bonding .

Biological Activity

Cyclopenta-2,4-dien-1-ylmethyl(trimethyl)azanium;cyclopentane;iron;iodide is a complex organometallic compound with a unique molecular structure, represented by the formula C14H20FeIN. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C14H20FeIN
  • Molecular Weight : 385.06 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound is primarily attributed to its iron component, which plays a crucial role in various biochemical processes. Iron-containing compounds are known to exhibit diverse biological activities, including:

  • Antimicrobial Properties : Certain organometallic compounds have demonstrated efficacy against various bacterial strains. The presence of iron may enhance the compound's ability to disrupt bacterial cell walls or interfere with metabolic processes.
  • Anticancer Activity : Research indicates that metal complexes can induce apoptosis in cancer cells. The specific mechanism may involve the generation of reactive oxygen species (ROS) or interference with DNA replication.

The mechanisms through which this compound exerts its effects are still under investigation. However, potential mechanisms include:

  • Metal Ion Interaction : The iron ion may interact with cellular components, leading to altered enzyme activity and metabolic pathways.
  • Oxidative Stress Induction : The compound could generate ROS, causing oxidative damage to cellular structures.
  • Cell Signaling Modulation : It may interfere with signaling pathways that regulate cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have been conducted to investigate the biological activity of similar organometallic compounds:

StudyFindings
Pendergrass et al. (2024)Investigated the effects of metal complexes on Type III secretion systems in bacteria, highlighting the potential inhibitory effects on pathogenicity .
Electrochemical StudiesExplored the use of iron-based compounds in redox flow batteries, suggesting that similar structures may have applications in energy storage and conversion technologies .
Antimicrobial ScreeningA study demonstrated that iron-containing organometallics exhibited significant antimicrobial activity against Gram-positive bacteria.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.